molecular formula C8H15N3O B2786220 6-(Azidomethyl)-2,2-dimethyloxane CAS No. 2138418-15-0

6-(Azidomethyl)-2,2-dimethyloxane

Cat. No. B2786220
CAS RN: 2138418-15-0
M. Wt: 169.228
InChI Key: FHQGIIMICYAHDI-UHFFFAOYSA-N
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Description

“6-(Azidomethyl)-2,2-dimethyloxane” likely contains an azide functional group attached to a methyl group, which is then attached to an oxane ring. The oxane ring is a six-membered ring containing one oxygen atom and five carbon atoms. The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon of the oxane ring .


Molecular Structure Analysis

The molecular structure of “6-(Azidomethyl)-2,2-dimethyloxane” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions, including click reactions like the Huisgen 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Azidomethyl)-2,2-dimethyloxane” would likely be influenced by the presence of the azide group and the oxane ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of “6-(Azidomethyl)-2,2-dimethyloxane”. For example, if it’s used as a drug, the mechanism would involve interaction with biological targets .

Safety and Hazards

Azides are generally considered to be potentially explosive and should be handled with care. They can also be toxic .

Future Directions

The future directions for research on “6-(Azidomethyl)-2,2-dimethyloxane” would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

6-(azidomethyl)-2,2-dimethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQGIIMICYAHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Azidomethyl)-2,2-dimethyloxane

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